Cas no 88742-94-3 (5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine)

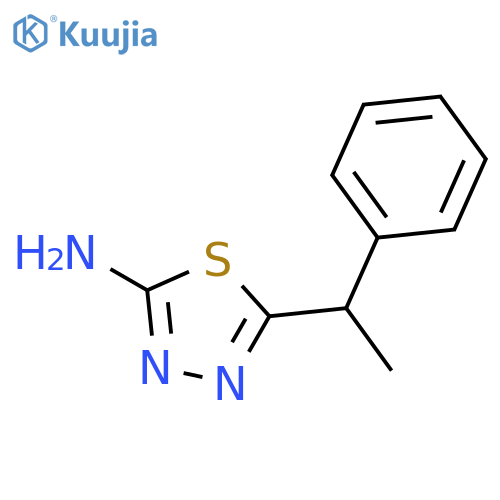

88742-94-3 structure

商品名:5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Thiadiazol-2-amine, 5-(1-phenylethyl)-

- 5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine

- SCHEMBL11887813

- Oprea1_774442

- AM-900/12742001

- SR-01000434240-1

- 2-Amino-5-(1-phenylethyl)-1,3,4-thiadiazole

- AKOS000626972

- BB 0253836

- EU-0071640

- Cambridge id 6037243

- SMR000290846

- MLS000718578

- SR-01000434240

- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine

- SMSF0011819

- AKOS016343943

- 5-(1-phenylethyl)-1,3,4-thiadiazol-2-ylamine

- FT-0751612

- BIM-0010255.P001

- DTXSID60378217

- CS-0326048

- 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine, AldrichCPR

- CHEMBL1310813

- CCG-106696

- SY318076

- MFCD01591631

- 88742-94-3

- CBMicro_010523

- HMS2679M24

- CB13494

- VITAS-BB TBB000160

- DA-01505

- STK000180

- AM-900/25025006

-

- MDL: MFCD01591631

- インチ: InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13)

- InChIKey: KFYSQDMAJLTMTR-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)C2=NNC(=N)S2

計算された属性

- せいみつぶんしりょう: 205.06736854g/mol

- どういたいしつりょう: 205.06736854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 80Ų

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B521980-100mg |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 100mg |

$ 210.00 | 2022-06-07 | ||

| TRC | B521980-10mg |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016753-1g |

5-(1-Phenyl-ethyl)-[1,3,4]thiadiazol-2-ylamine |

88742-94-3 | 1g |

6144.0CNY | 2021-07-13 | ||

| Chemenu | CM376234-5g |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 95%+ | 5g |

$*** | 2023-05-29 | |

| Ambeed | A403560-5g |

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 97% | 5g |

$795.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396718-5g |

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 97% | 5g |

¥7098.00 | 2024-04-26 | |

| A2B Chem LLC | AC04611-1g |

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 1g |

$495.00 | 2024-04-19 | ||

| TRC | B521980-50mg |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 50mg |

$ 135.00 | 2022-06-07 | ||

| Chemenu | CM376234-1g |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 95%+ | 1g |

$*** | 2023-05-29 | |

| abcr | AB371588-1 g |

5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine |

88742-94-3 | 1 g |

€465.00 | 2023-07-19 |

5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine 関連文献

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

88742-94-3 (5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine) 関連製品

- 39181-46-9(5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88742-94-3)5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/716.0